molecular formula C9H11NO3 B6169119 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid CAS No. 2751615-00-4

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid

Cat. No. B6169119
CAS RN: 2751615-00-4
M. Wt: 181.2
InChI Key:
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Description

2-Methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid (MOPC) is an important intermediate in the synthesis of pyrrolizidine alkaloids (PAs) and related compounds, which are found in a variety of plants and are known to have biological activities. MOPC has been studied extensively for its potential to be used in the synthesis of PAs and other compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has been studied extensively for its potential to be used in the synthesis of PAs and other compounds. It has been used in the synthesis of a wide range of PAs, including those found in medicinal plants. It has also been used in the synthesis of other compounds, such as flavonoids, terpenoids, and alkaloids. 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has also been studied for its potential to be used in drug discovery, as it has been shown to have potential anti-inflammatory and anti-cancer activities.

Mechanism of Action

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). This enzyme is involved in the production of prostaglandins, which are hormones that regulate inflammation and other physiological processes. By inhibiting COX, 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid can reduce the production of prostaglandins, leading to reduced inflammation and other physiological effects.
Biochemical and Physiological Effects
2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the risk of cancer. It has also been found to have anti-oxidant and anti-microbial activity, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid is a relatively easy compound to synthesize in the laboratory, and is relatively inexpensive. It is also easy to store and handle, and is stable in solution. However, it is not very soluble in water, so it is difficult to dissolve in aqueous solutions. Additionally, it has a relatively short shelf life, so it must be used quickly after synthesis.

Future Directions

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has a wide range of potential applications in the field of medicine and drug discovery. It has been studied for its potential to be used in the synthesis of PAs and other compounds, as well as its potential to be used in the treatment of inflammation, pain, and cancer. Additionally, it has potential applications in the development of new drugs and therapies. Furthermore, it has potential applications in the development of new diagnostic tools, as well as in the development of new drug delivery systems. Finally, it has potential applications in the development of new materials and technologies, such as nanoparticles and nanomaterials.

Synthesis Methods

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid can be synthesized from 2,5-dihydroxypyrrolidin-7-one (2,5-DHP) in a two-step process. First, 2,5-DHP is reacted with a base, such as sodium hydroxide, to form an intermediate, which is then reacted with an acid, such as hydrochloric acid, to form 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid. This method has been used for the synthesis of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid in the laboratory, and is the most commonly used method.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid involves the condensation of a pyrrolidine derivative with an aldehyde followed by oxidation and decarboxylation.", "Starting Materials": [ "2-methyl-1-pyrroline", "Formaldehyde", "Sodium hydroxide", "Sodium chlorite", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "1. Condensation of 2-methyl-1-pyrroline with formaldehyde in the presence of sodium hydroxide to form 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carbaldehyde", "2. Oxidation of the aldehyde using sodium chlorite and acetic acid to form the corresponding carboxylic acid", "3. Decarboxylation of the carboxylic acid using hydrochloric acid and sodium bicarbonate to yield 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid", "4. Purification of the product using ethyl acetate and methanol, followed by drying under vacuum", "5. Characterization of the product using spectroscopic techniques such as NMR and IR" ] }

CAS RN

2751615-00-4

Product Name

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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